1-(1-Fluoro-ethyl)-2-iodo-benzene
Description
1-(1-Fluoro-ethyl)-2-iodo-benzene is a halogenated aromatic compound featuring a benzene ring substituted with a 1-fluoroethyl group at position 1 and an iodine atom at position 2. The 1-fluoroethyl group consists of an ethyl chain with a fluorine atom attached to the first carbon, introducing both steric bulk and electron-withdrawing effects. The iodine atom at the ortho position contributes additional steric hindrance and polarizability, making the compound distinct in reactivity compared to lighter halogen analogs.
Properties
Molecular Formula |
C8H8FI |
|---|---|
Molecular Weight |
250.05 g/mol |
IUPAC Name |
1-(1-fluoroethyl)-2-iodobenzene |
InChI |
InChI=1S/C8H8FI/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3 |
InChI Key |
PETTZRNOBAULLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1I)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Fluoro-ethyl)-2-iodo-benzene can be achieved through several methods. One common approach involves the halogenation of ethylbenzene derivatives. For instance, starting with 2-iodoethylbenzene, a fluorination reaction can be carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Fluoro-ethyl)-2-iodo-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The iodine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Oxidation: The fluoroethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of fluoroacetophenone derivatives.
Reduction: Formation of ethylbenzene derivatives.
Scientific Research Applications
1-(1-Fluoro-ethyl)-2-iodo-benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(1-Fluoro-ethyl)-2-iodo-benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the fluoroethyl and iodine substituents. This activation facilitates various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
The structural and functional attributes of 1-(1-Fluoro-ethyl)-2-iodo-benzene can be contextualized by comparing it with analogous halogenated benzene derivatives. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Key analogues include:
| Compound Name | CAS Number | Substituents (Positions) | Similarity Score | Key Features |
|---|---|---|---|---|
| 1-Fluoro-3-iodo-2-methylbenzene | 452-68-6 | F (1), I (3), CH₃ (2) | 0.80 | Methyl group reduces steric hindrance vs. fluoroethyl |
| 1-Fluoro-4-iodo-2-methylbenzene | 723294-75-5 | F (1), I (4), CH₃ (2) | 0.76 | Para-iodo configuration alters electronic effects |
| Unspecified derivative | 1031929-20-0 | N/A | 0.86 | High similarity suggests analogous halogen placement |
| This compound | N/A | F-CH₂CH₃ (1), I (2) | Reference | Unique steric profile from fluoroethyl and iodine |
Key Observations :
Steric Effects : The 1-fluoroethyl group in the target compound imposes greater steric hindrance compared to methyl or phenyl groups in analogues like 1-Fluoro-3-iodo-2-methylbenzene . This impacts reactivity in nucleophilic substitution or coupling reactions.
Electronic Effects : Fluorine’s electronegativity deactivates the benzene ring, directing electrophilic attacks to meta/para positions. Iodine, though less electronegative, enhances polarizability, facilitating participation in charge-transfer interactions .
Positional Isomerism : Compounds with iodine at para positions (e.g., CAS 723294-75-5) exhibit distinct electronic landscapes compared to the ortho-iodo configuration in the target compound, altering solubility and dipole moments.
Reactivity and Stability
- Iodine as a Leaving Group : The ortho-iodo group in this compound is more susceptible to displacement in SNAr (Nucleophilic Aromatic Substitution) reactions than bromo or chloro analogues due to iodine’s weaker C–I bond.
- Thermal Stability: Fluorine’s strong C–F bond enhances thermal stability relative to non-fluorinated counterparts. However, steric strain from the fluoroethyl group may offset this advantage .
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